N-Cyclopropyl-4-methoxy-benzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropyl-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-14-9-4-6-10(7-5-9)15(12,13)11-8-2-3-8/h4-8,11H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGJFNUSQVKEMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Sulfonamide Chemical Space and Contemporary Medicinal Chemistry Research
The sulfonamide functional group, -S(=O)₂-NR₂, is a cornerstone in medicinal chemistry, lending its structural motif to a wide array of therapeutic agents. As a derivative of benzenesulfonamide (B165840), N-Cyclopropyl-4-methoxy-benzenesulfonamide is situated within a chemical space renowned for its diverse biological activities. These activities include, but are not limited to, antimicrobial, anti-inflammatory, anticancer, and antiviral properties. ontosight.aiontosight.ai
The incorporation of a cyclopropyl (B3062369) group attached to the sulfonamide nitrogen and a methoxy (B1213986) group at the para-position of the benzene (B151609) ring in this compound are key structural features. These modifications can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. In contemporary medicinal chemistry, the strategic modification of the sulfonamide scaffold is a common approach to developing novel therapeutic agents with improved efficacy and selectivity.
General Academic Significance of N Cyclopropyl 4 Methoxy Benzenesulfonamide in Pre Clinical Investigative Studies
While extensive preclinical investigative studies focused solely on N-Cyclopropyl-4-methoxy-benzenesulfonamide are not widely documented in publicly available literature, its academic significance can be inferred from research on structurally related compounds. The presence of the N-cyclopropyl moiety is of particular interest, as this group is often incorporated into drug candidates to enhance metabolic stability and target binding affinity.
Pre-clinical studies on various benzenesulfonamide (B165840) derivatives have demonstrated a broad spectrum of biological activities. For instance, certain derivatives have shown potent inhibitory activity against cancer-related enzymes like carbonic anhydrase IX. rsc.org Others have been investigated as anti-influenza agents by inhibiting viral hemagglutinin. nih.gov The academic pursuit of compounds like this compound is driven by the hypothesis that the unique combination of its structural features could lead to novel biological activities or improved pharmacological profiles compared to existing sulfonamides.
Table 1: Examples of Pre-clinical Research on Benzenesulfonamide Derivatives This table is for illustrative purposes to show the types of research conducted on related compounds and does not represent data for this compound itself.
| Derivative Class | Biological Target/Activity | Research Focus |
| Thiazolone-benzenesulfonamides | Carbonic Anhydrase IX Inhibition | Anticancer activity against breast cancer cell lines. rsc.org |
| Di-substituted benzenesulfonamides | Influenza Hemagglutinin Inhibition | Antiviral activity against influenza A strains. nih.gov |
| Benzenesulfonamide analogs (e.g., AL106) | Tropomyosin receptor kinase A (TrkA) Inhibition | Potential treatment for glioblastoma. nih.gov |
Overview of Current Research Trajectories and Identification of Unaddressed Scientific Questions Pertinent to N Cyclopropyl 4 Methoxy Benzenesulfonamide
Established Synthetic Pathways to the this compound Core Structure
The construction of the this compound scaffold is typically achieved through a convergent synthesis that joins two key fragments: the 4-methoxybenzenesulfonyl moiety and the cyclopropylamine (B47189) moiety.
Nucleophilic Substitution Reactions with Sulfonyl Chlorides and Cyclopropylamine
The final and most critical bond formation in the synthesis of this compound is the creation of the sulfonamide linkage (S-N bond). This is classically achieved via a nucleophilic substitution reaction. nih.govthieme-connect.com The primary method involves the reaction of the electrophilic 4-methoxybenzenesulfonyl chloride with the nucleophilic cyclopropylamine. vulcanchem.com
In this reaction, the nitrogen atom of cyclopropylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. This process is often facilitated by the presence of a base, such as triethylamine (B128534) or sodium hydride, which deprotonates the amine or the resulting sulfonamide to drive the reaction to completion. vulcanchem.com The general reaction is a cornerstone of sulfonamide synthesis due to its reliability and efficiency. thieme-connect.com Alternative methods are being explored, such as the copper-mediated N-cyclopropylation using cyclopropylboronic acid, which can be applied to sulfonamides in good to excellent yields. nih.gov
Incorporation of the 4-Methoxybenzenesulfonyl Moiety
The key intermediate, 4-methoxybenzenesulfonyl chloride, is not always commercially available and often must be synthesized. The standard method for its preparation is the electrophilic chlorosulfonation of anisole (B1667542) (methoxybenzene). nih.govvulcanchem.com This reaction typically employs chlorosulfonic acid under controlled temperature conditions to achieve regioselective substitution at the para-position relative to the electron-donating methoxy group. vulcanchem.comresearchgate.net
One documented procedure involves the dropwise addition of dry anisole to chlorosulfonic acid at 0 °C, followed by gentle heating to 70-80 °C for one hour. researchgate.net Another method utilizes a mixture of 100% sulfuric acid and phosphorus oxychloride with anisole, maintaining a temperature below 5 °C initially, then allowing it to warm and finally heating to 95 °C. prepchem.com In both cases, the reaction is quenched by pouring the mixture into ice water, which precipitates the 4-methoxybenzenesulfonyl chloride product. researchgate.netprepchem.com The crude product is then typically collected by filtration and can be purified by recrystallization. vulcanchem.comresearchgate.net
Precursor Chemistry and Intermediate Synthesis for Target Structures
The accessibility and quality of starting materials are crucial for the successful synthesis of the target compound. The primary precursors are anisole and cyclopropylamine.
Anisole: This precursor is commonly synthesized via the Williamson ether synthesis, reacting sodium phenoxide with a methylating agent like dimethyl sulfate. orgsyn.org A procedure using phenol (B47542) and sodium hydroxide (B78521) in water, cooled to below 10°C before the addition of dimethyl sulfate, has been described to produce anisole in good yields (72-75%). orgsyn.org
Cyclopropylamine: This small, strained-ring amine is a valuable building block. longdom.org It can be synthesized through several routes, including the reductive amination of cyclopropanecarboxaldehyde (B31225) or the reaction of cyclopropyl halides with ammonia. longdom.org A multi-step synthesis starting from 3-chloropropane sulfonyl chloride and tert-butylamine (B42293) can also produce cyclopropyl sulfonamide, a related precursor. google.com For analogues, substituted cyclopropylamines are of interest and can be prepared via methods like the Curtius degradation of the corresponding carboxylic acid. nih.govgoogle.com
The following table summarizes the key precursors and their synthetic origins.
Table 1: Precursor Synthesis Overview| Precursor | Starting Material(s) | Key Reagent(s) | Reference(s) |
|---|---|---|---|
| Anisole | Phenol, Sodium Hydroxide | Dimethyl Sulfate | orgsyn.org |
| 4-Methoxybenzenesulfonyl Chloride | Anisole | Chlorosulfonic Acid | vulcanchem.comresearchgate.net |
| Cyclopropylamine | Cyclopropanol | Ammonia/Amine derivatives | longdom.org |
| Cyclopropylamine | Cyclopropanecarboxaldehyde | Ammonia, Sodium Borohydride | longdom.org |
Optimization of Reaction Conditions and Synthetic Process Efficiency
To maximize yield, purity, and cost-effectiveness, the optimization of reaction parameters is essential. Key factors include the choice of solvent and catalyst, as well as the control of temperature and reactant stoichiometry.
Influence of Solvent Systems and Catalyst Selection on Reaction Yield and Selectivity
The choice of solvent can significantly impact the reaction rate and outcome of sulfonamide synthesis. Aprotic solvents like acetonitrile (B52724) are commonly used. For instance, a high-yielding procedure for forming sulfonamides from N-silylamines and sulfonyl chlorides specifies refluxing in acetonitrile for one hour. nih.gov Dichloroethane is another effective solvent, particularly in copper-catalyzed N-cyclopropylation reactions using cyclopropylboronic acid. nih.gov For some modern methods, greener solvents like water or even solvent-free conditions are employed. organic-chemistry.org
While the direct reaction of a sulfonyl chloride with an amine often proceeds without a catalyst, catalysis can enable alternative, milder pathways or improve efficiency. nih.gov For example, palladium-catalyzed methods have been developed for preparing arylsulfonyl chlorides from arylboronic acids under mild conditions. nih.gov Copper acetate (B1210297) is used as a catalyst for the N-cyclopropylation of sulfonamides with cyclopropylboronic acid. nih.gov Ruthenium-based catalysts have also been shown to be effective for the N-alkylation of primary sulfonamides. organic-chemistry.org
Temperature and Stoichiometry Effects on Product Formation and Purity
Temperature is a critical parameter in the synthesis of this compound and its intermediates. The synthesis of 4-methoxybenzenesulfonyl chloride requires careful temperature control, starting at low temperatures (0-5 °C) during the addition of reagents and then heating (70-95 °C) to drive the reaction to completion. researchgate.netprepchem.com The final sulfonamide formation step can be performed under various temperature conditions, from ambient temperature to reflux, depending on the specific reagents and solvents used. nih.govacs.org For example, some sulfonamide alkylations are conducted in refluxing toluene. nih.gov However, in other systems, elevated temperatures have been shown to decrease yield, with optimal results found at temperatures as low as -78 °C. acs.org
The stoichiometry, or the molar ratio of reactants, is also crucial. In the reaction between 4-methoxybenzenesulfonyl chloride and cyclopropylamine, using equimolar quantities of the reactants is a common starting point, especially when using activated amines like N-silylamines. nih.gov However, it is often advantageous to use a slight excess of the amine or an external base to neutralize the hydrogen chloride byproduct, thereby preventing the protonation of the unreacted amine and pushing the equilibrium towards the product. vulcanchem.com For instance, in the synthesis of related sulfonamides, a slight excess (1.5 equivalents) of the amine component is used in conjunction with a base to achieve excellent yields. acs.org
The table below provides examples of reaction conditions from the literature for sulfonamide synthesis, illustrating the impact of these parameters.
Table 2: Exemplary Reaction Conditions for Sulfonamide Synthesis| Reaction Type | Reactants | Catalyst/Base | Solvent | Temperature | Stoichiometry (Sulfonyl Chloride:Amine) | Yield | Reference(s) |
|---|---|---|---|---|---|---|---|
| Standard Amination | Sulfonyl Chloride, N-Silylamine | None | Acetonitrile | Reflux | 1:1 | Quantitative | nih.gov |
| Copper-Catalyzed | Sulfonamide, Cyclopropylboronic Acid | Copper Acetate / Na₂CO₃ | Dichloroethane | N/A | N/A | Good-Excellent | nih.gov |
| Base-Mediated | Sulfonyl Chloride, Amine | Triethylamine | Toluene | Ambient | 1:1.5 | ~93% | acs.org |
| Thermal Alkylation | Trichloroacetimidate, Sulfonamide | None | Toluene | Reflux | N/A | Good | nih.gov |
Principles of Green Chemistry in the Synthesis of this compound
The application of green chemistry principles to the synthesis of sulfonamides, including this compound, aims to reduce the environmental impact of chemical processes. Key strategies include the use of environmentally benign solvents, solvent-free reaction conditions, and catalytic methods to improve atom economy and energy efficiency.
Recent advancements have demonstrated the feasibility of synthesizing sulfonamides in aqueous media, which circumvents the need for volatile organic solvents. rsc.org A notable method involves the reaction of arylsulfonyl chlorides with amino compounds in water, using dynamic pH control and omitting organic bases. This approach simplifies product isolation to mere filtration after acidification, offering excellent yields and purity without extensive purification. rsc.org
Another significant green approach is mechanochemistry, which involves solvent-free reactions conducted in a ball mill. rsc.org This technique has been successfully applied to sulfonamide synthesis through a one-pot, two-step procedure. The process starts with a tandem oxidation-chlorination of disulfides using solid sodium hypochlorite (B82951), followed by amination. rsc.org This method is not only metal-free but also utilizes cost-effective and environmentally friendly reagents, aligning with the core tenets of sustainable chemistry. rsc.org Such a process could be adapted for the synthesis of this compound by using the appropriate disulfide and cyclopropylamine.
Furthermore, the development of heterogeneous catalysts, such as magnetite-immobilized nano-Ruthenium, facilitates the direct coupling of sulfonamides and alcohols. acs.org This domino dehydrogenation-condensation-hydrogenation sequence produces water as the only byproduct and allows for easy catalyst recovery and reuse due to its magnetic properties, representing a highly efficient and environmentally benign pathway to C-N bond formation. acs.org
Table 1: Comparison of Green Synthesis Strategies for Sulfonamides
| Strategy | Key Features | Advantages | Reference |
|---|---|---|---|
| Aqueous Synthesis | Reaction medium is water; dynamic pH control. | Avoids organic solvents; simplified workup; high purity. | rsc.org |
| Mechanochemistry | Solvent-free; ball mill grinding. | Metal-free; uses solid, inexpensive reagents; low environmental impact. | rsc.org |
| Heterogeneous Catalysis | Nano-Ru/Fe3O4 catalyst; alcohol-sulfonamide coupling. | High selectivity; water as the only byproduct; catalyst is recyclable. | acs.org |
Development of Novel Synthetic Approaches and Methodological Advancements
The quest for more efficient and rapid synthetic methods has led to the exploration of novel technologies and reaction pathways for constructing the sulfonamide scaffold.
Microwave-Assisted Synthesis for Accelerated Reaction Kinetics
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, often reducing reaction times from hours to minutes. The mechanism involves the direct coupling of microwave energy with the polar molecules in a reaction mixture, leading to rapid and uniform heating. This technology can be particularly advantageous for the synthesis of this compound, which traditionally involves the reaction between 4-methoxybenzenesulfonyl chloride and cyclopropylamine.
By applying microwave irradiation, the synthesis can potentially be achieved with higher yields and in a fraction of the time required by conventional heating methods. researchgate.net Enhanced Microwave Synthesis (EMS), a technique that involves simultaneous microwave heating and external cooling, allows for the application of more energy into the reaction, further enhancing reaction rates while maintaining a controlled bulk temperature. The use of MAOS is not only faster but often leads to cleaner reactions with fewer byproducts, simplifying purification. nih.govfigshare.com
Stereoselective Synthesis of Chiral this compound Derivatives (if applicable)
While this compound itself is not chiral, the development of stereoselective methods is crucial for creating chiral derivatives, which can have unique biological properties. Research into the enantioselective synthesis of related sulfonamides provides a blueprint for accessing such molecules.
One prominent strategy involves the palladium-catalyzed N-allylation of N-(2-tert-butylphenyl)sulfonamides. elsevierpure.com Using a chiral palladium catalyst and a Trost ligand, this reaction can produce optically active N-allylated sulfonamides with N-C axial chirality in high yields and with up to 95% enantiomeric excess (ee). elsevierpure.com This methodology could potentially be adapted to create axially chiral analogues of this compound by designing appropriate precursors.
Another approach is the Castagnoli–Cushman reaction (CCR) for the stereodivergent synthesis of complex lactams bearing a sulfonimidoyl group. acs.org By reacting sulfonimidamide-derived imines with homophthalic anhydride (B1165640) under basic conditions, complex lactam products can be formed with high diastereoselectivity. acs.org Although this method produces a different core structure, it demonstrates the feasibility of using sulfonamide-type nitrogen groups to direct stereoselective bond formation, a principle that could be extended to the synthesis of chiral derivatives incorporating the this compound scaffold.
Multicomponent Reactions for Scaffold Diversification
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, offer a highly efficient route to molecular diversity. nih.gov This approach is ideal for rapidly generating libraries of structurally complex molecules from simple starting materials.
The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCRs, combining an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.govbeilstein-journals.org By employing cyclopropylamine as the amine component and 4-methoxy-benzenesulfonic acid as a hypothetical carboxylic acid analogue (or a related precursor), it is conceivable to construct complex molecules that embed the N-cyclopropyl-sulfonamide motif within a larger, more diverse scaffold. The modularity of the Ugi reaction allows for extensive variation at each of the four positions, providing a powerful tool for scaffold diversification. nih.gov
Similarly, the Passerini three-component reaction, which combines a carboxylic acid, an aldehyde or ketone, and an isocyanide, could be adapted to incorporate elements of the this compound structure. nih.gov MCRs have also been used to synthesize heterocyclic structures, such as 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one from rhodanine, 4-methoxybenzaldehyde, and cyclopropylamine in a one-pot protocol, demonstrating the utility of cyclopropylamine as a building block in complex reactions. mdpi.com
Chemical Modification and Derivatization of the this compound Scaffold
The ability to selectively modify different parts of the this compound structure is key to developing analogues with fine-tuned properties.
Functionalization at the Cyclopropyl Ring System
The cyclopropyl group, while often introduced for its conformational rigidity and metabolic stability, also presents opportunities for chemical modification. Functionalization of this ring can lead to novel derivatives with altered steric and electronic profiles.
While direct functionalization of the C-H bonds of the cyclopropyl ring in the final compound is challenging, a more common strategy involves using pre-functionalized cyclopropylamine precursors during the initial synthesis. An alternative is to build a functionalized cyclopropyl ring onto the sulfonamide scaffold. A documented example of a related derivative is 4-Methoxy-2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide. bldpharm.com In this analogue, the cyclopropyl ring is substituted at the 1-position with a thiophene (B33073) ring, and the nitrogen is connected via a methylene (B1212753) spacer. This illustrates a synthetic strategy where a substituted cyclopropylmethylamine is coupled with the benzenesulfonyl chloride.
Further derivatization could be envisioned through reactions known for cyclopropane (B1198618) rings, such as radical additions or metal-catalyzed cross-coupling reactions on appropriately activated cyclopropyl precursors (e.g., containing a halide or boronic acid moiety). The synthesis of cyclopropylboronic acid and its subsequent copper-mediated N-cyclopropylation of sulfonamides provides a pathway to the core structure and suggests that functionalized cyclopropylboronic acids could be used to introduce substituted cyclopropyl groups. nih.gov
Table 2: Names of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-methoxybenzenesulfonyl chloride |
| Cyclopropylamine |
| Sodium hypochlorite |
| N-Cyclopropyl-4-methoxybenzene-1-sulfonamide |
| N-sulfonimidoyl lactams |
| N-(2-tert-butylphenyl)sulfonamides |
| Homophthalic anhydride |
| 4-Methoxy-2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide |
| 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one |
| Rhodanine |
| 4-methoxybenzaldehyde |
Substituent Variation on the 4-Methoxy Phenyl Ring
Research has demonstrated that the introduction of various substituents at different positions of the phenyl ring can lead to a wide range of pharmacological activities. For instance, the synthesis of a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, where the 4-methoxy group is replaced by a pyrrol-1-yl group, has been reported. In this series, the nature of the N-aryl or N-heteroaryl substituent plays a crucial role in determining the anticancer activity of the compounds. nih.gov
In a study on 4-phenyl-1-arylsulfonylimidazolidinones, the introduction of electron-donating or withdrawing substituents at the 3 or 4-position of the benzenesulfonyl motif was explored for its effect on cytotoxicity. The quantitative structure-activity relationship (QSAR) analysis of the 4-substituted series revealed that the steric parameter (STERIMOL L value) was well-correlated with the observed activity. An increase in the volume of the substituent was found to enhance the activity against both human lung (A549) and colon (HCT-15) cancer cell lines. cambridgemedchemconsulting.com Furthermore, smaller substituents at the 3-position were also shown to increase activity. cambridgemedchemconsulting.com
The synthesis of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as matrix metalloproteinase (MMP) inhibitors also highlights the importance of substituents on the aryl ring. In this series, variations on the 4-arylsulfonyl moiety were investigated, demonstrating that the nature of the substituent at the para-position of the phenyl ring influences the inhibitory potency and selectivity of the compounds. researchgate.netnih.govornl.gov
The following table summarizes some of the reported substituent variations on the phenyl ring of 4-methoxybenzenesulfonamide (B72560) analogs:
| Base Scaffold | Ring Position of Variation | Substituent | Reported Effect/Application | Reference |
| 4-Phenyl-1-arylsulfonylimidazolidinone | 4-position | Various electron-donating and withdrawing groups | Increased substituent volume enhances anticancer activity | cambridgemedchemconsulting.com |
| 4-Phenyl-1-arylsulfonylimidazolidinone | 3-position | Small substituents | Increased anticancer activity | cambridgemedchemconsulting.com |
| N-(Aryl/heteroaryl)benzenesulfonamide | 4-position | 1H-pyrrol-1-yl | Anticancer activity | nih.gov |
| 4-Arylsulfonylpiperidine-4-hydroxamic acid | 4-position | Various substituents | Modulation of MMP inhibitory activity | researchgate.netnih.govornl.gov |
| 4-methoxy-3-(piperidin-4-yl)oxy benzamides | 3- and 4-positions | Piperidinyl ether and methoxy groups | Inhibition of the presynaptic choline (B1196258) transporter | nih.gov |
These examples underscore the utility of substituent variation on the phenyl ring as a powerful tool for fine-tuning the biological activity of this compound analogs.
Modifications at the Sulfonamide Nitrogen (N-substitution)
The nitrogen atom of the sulfonamide group in this compound offers another critical point for chemical modification. Varying the N-substituent allows for the exploration of a wide chemical space, influencing properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which in turn can profoundly impact biological activity and pharmacokinetic profiles.
A common strategy involves the replacement of the cyclopropyl group with various aryl and heteroaryl moieties. The synthesis of a series of N-(aryl/heteroaryl)-4-methoxybenzenesulfonamides has been extensively studied. For example, reaction of 4-methoxybenzenesulfonyl chloride with different substituted anilines yields a range of N-aryl derivatives. mdpi.com The nature of the aryl or heteroaryl ring and its substituents can dramatically alter the compound's properties. For instance, a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized and evaluated for their anticancer activity, with an 8-quinolinyl moiety showing potent activity. nih.gov
Beyond simple aryl groups, more complex heterocyclic systems have been introduced at the sulfonamide nitrogen. The synthesis of novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives has been reported, where the nitrogen is part of an imino-heteroaryl system. mdpi.com These compounds have been investigated for their anticancer properties. mdpi.com
Furthermore, N-alkoxy-arylsulfonamide-based HIV protease inhibitors have been developed, showcasing that the introduction of an alkoxy group on the sulfonamide nitrogen can lead to potent antiviral activity. nih.gov The synthesis of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as matrix metalloproteinase inhibitors also demonstrates the importance of the N-substituent in achieving desired biological activity and selectivity. researchgate.netnih.govornl.gov
The following table provides examples of modifications at the sulfonamide nitrogen:
| Base Scaffold | N-Substituent | Reported Effect/Application | Reference |
| 4-Methoxybenzenesulfonamide | Various aryl and heteroaryl groups | Varied biological activities, including anticancer | nih.govmdpi.com |
| 4-Methoxybenzenesulfonamide | 8-Quinolinyl | Potent anticancer activity | nih.gov |
| 4-Chlorobenzenesulfonamide | Imino(heteroaryl)methyl groups | Anticancer activity | mdpi.com |
| Arylsulfonamide | Alkoxy groups | HIV protease inhibition | nih.gov |
| 4-Arylsulfonylpiperidine | Various substituents | Matrix metalloproteinase inhibition | researchgate.netnih.govornl.gov |
These derivatization strategies at the sulfonamide nitrogen highlight the flexibility of this position for introducing diverse chemical functionalities to modulate the pharmacological profile of the parent compound.
Isosteric Replacements and Bioisosteric Design in this compound Analogues
Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar steric and/or electronic properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.govtandfonline.comnih.gov In the context of this compound analogues, this approach has been applied to all three major components of the molecule: the cyclopropyl group, the sulfonamide linker, and the 4-methoxyphenyl (B3050149) ring.
Replacement of the Cyclopropyl Group: The cyclopropyl group is often used as a bioisosteric replacement for other small alkyl groups or even unsaturated moieties due to its unique conformational rigidity and electronic properties. nih.govscientificupdate.com Conversely, the cyclopropyl group itself can be replaced by other functionalities to modulate a compound's properties. For instance, in the development of certain inhibitors, a cyclopropyl group was identified as a potent substituent, but in other contexts, it might be replaced to alter metabolic stability or target engagement. researchgate.net The use of other small aliphatic rings like cyclobutane (B1203170) or oxetane (B1205548) can be considered as potential isosteres for the cyclopropyl group to fine-tune lipophilicity and metabolic stability. nih.gov
Isosteric Replacements for the Sulfonamide Linker: The sulfonamide group is a classic bioisostere for the carboxylic acid functionality, as it can mimic its acidic nature and hydrogen bonding pattern. nih.govtandfonline.com However, the sulfonamide linker itself can be replaced by other groups to modulate the properties of the molecule. For example, acylsulfonamides and sulfonylureas have been used as surrogates for sulfonamides. nih.gov More recently, sulfoximines and sulfonimidamides have emerged as promising bioisosteres for sulfonamides, offering different electronic and steric profiles. acs.org These replacements can influence the acidity, polarity, and metabolic stability of the resulting analogues.
Bioisosteric Replacements for the 4-Methoxy Phenyl Ring: The phenyl ring is a common scaffold in drug molecules, but its replacement with other cyclic systems is a frequent strategy to improve properties like solubility and metabolic stability. nih.govchem-space.comresearchgate.net A variety of heterocyclic rings, such as pyridine, pyrazine, pyridazine, and thiophene, are often employed as bioisosteres for the benzene (B151609) ring. researchgate.netcambridgemedchemconsulting.com These replacements can introduce heteroatoms that can act as hydrogen bond acceptors or donors, and they can alter the electronic distribution and lipophilicity of the molecule. Saturated rings like cyclohexane (B81311) and bicyclic systems such as bicyclo[1.1.1]pentane (BCP) are also utilized as non-aromatic bioisosteres of the phenyl ring to increase the sp3 character of the molecule, which is often associated with improved developability. nih.govdomainex.co.uk For instance, replacing a phenyl ring with a pyridyl or pyrazole (B372694) ring has been shown to reduce hERG activity in certain compounds. cambridgemedchemconsulting.com
The following table summarizes some isosteric replacements relevant to the this compound scaffold:
| Original Moiety | Isosteric Replacement | Rationale/Potential Effect | Reference |
| Cyclopropyl | Cyclobutyl, Oxetane | Modulate lipophilicity and metabolic stability | nih.gov |
| Sulfonamide | Acylsulfonamide, Sulfonylurea | Alter acidity and hydrogen bonding | nih.gov |
| Sulfonamide | Sulfoximine, Sulfonimidamide | Modify electronic and steric properties | acs.org |
| Phenyl Ring | Pyridine, Pyridazine, Thiophene | Improve solubility, alter electronic properties, introduce H-bond acceptors/donors | researchgate.netcambridgemedchemconsulting.com |
| Phenyl Ring | Cyclohexane, Bicyclo[1.1.1]pentane | Increase sp3 character, improve developability | nih.govdomainex.co.uk |
The application of isosteric and bioisosteric design principles provides a powerful avenue for the rational modification of this compound and its analogues, enabling the optimization of their pharmacological profiles.
Design Principles for this compound Analogues in SAR Exploration
The design of analogues of this compound is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. These strategies range from hypothesis-driven modifications based on target structure to large-scale screening of diverse chemical libraries.
The rational design of benzenesulfonamide-based inhibitors often employs the "tail approach". nih.govmdpi.comrsc.org This strategy considers the molecule in distinct parts: a "head" or "zinc-binding group" (ZBG), which is the sulfonamide moiety responsible for anchoring to the primary target, and a "tail" portion, which can be modified to achieve specific interactions with the surrounding active site. nih.govrsc.org In the context of this compound, the benzenesulfonamide core acts as the head, while the 4-methoxyphenyl and N-cyclopropyl groups constitute the tail.
Design strategies hypothesize that the tail can be modified to interact with distinct hydrophobic and hydrophilic pockets within a target's active site. nih.govmdpi.com For instance, in many carbonic anhydrase (CA) isoforms, the active site is a funnel-shaped cavity. nih.gov The sulfonamide head binds to the catalytic zinc ion at the bottom of this cavity, while the tail extends outwards to interact with amino acid residues lining the funnel. nih.govmdpi.com Modifications to the tail, such as altering the N-substituent (e.g., cyclopropyl) or the substitution pattern on the phenyl ring (e.g., 4-methoxy), are designed to exploit differences in these residues among various target isoforms, thereby enhancing binding affinity and selectivity. mdpi.com Computational modeling and X-ray crystallography of inhibitor-enzyme complexes are crucial tools that inform these rational design choices by revealing key interactions and guiding further optimization. mdpi.com
To explore a vast chemical space efficiently, combinatorial chemistry is used to generate large libraries of related compounds for SAR studies. researchgate.net This approach involves the systematic and repetitive covalent connection of a set of different "building blocks" to form a large array of diverse molecular entities. researchgate.netnih.gov For benzenesulfonamide analogues, a common strategy is to start with a core scaffold, such as 4-methoxybenzenesulfonyl chloride, and react it with a diverse library of amines to generate a wide range of N-substituted sulfonamides. acs.org Alternatively, a molecule like sulfanilamide (B372717) can be used as a starting point for various modifications. nih.gov
Once synthesized, these compound libraries are evaluated using high-throughput screening (HTS) methodologies. researchgate.netacs.org HTS employs automated, rapid assays to test the biological or biochemical activity of a large number of compounds simultaneously. acs.org For enzyme inhibitors, these can include fluorescence-based thermal shift assays, which measure ligand binding, or enzymatic assays that directly measure the inhibition of the target's catalytic activity. nih.gov The data from HTS quickly identifies "hit" compounds with desired activity, which can then be selected for more detailed lead optimization. researchgate.net This combination of combinatorial synthesis and HTS has become an integral part of the drug discovery process, enabling the rapid identification of SAR trends from a broad set of analogues. researchgate.net
Elucidation of Key Structural Features for Biological Modulatory Effects
The N-cyclopropyl group is a valuable substituent in medicinal chemistry, often used to enhance potency, metabolic stability, and binding affinity. nih.govunifi.it As a small, conformationally constrained alkyl group, it offers distinct advantages over more flexible linear or branched alkyl chains. nih.gov Its rigidity reduces the entropic penalty upon binding to a receptor, which can be thermodynamically favorable. unifi.it
The compact and planar nature of the cyclopropyl ring allows it to fit into specific and often small hydrophobic pockets within a target's active site that may not favorably accommodate other shapes. mdpi.com This precise fit can lead to enhanced molecular recognition and binding affinity. Furthermore, the C-H bonds of a cyclopropyl ring are stronger than those in other alkanes, which can increase metabolic stability by making the group less susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov In SAR studies of carbonic anhydrase inhibitors, the replacement of linear alkyl groups with a cyclopropyl moiety has been shown to influence potency and selectivity, highlighting its role in probing the specific topology of the enzyme's active site. nih.gov
Table 1: Comparison of N-Substituents on Benzenesulfonamide Analogues as OXPHOS Inhibitors This table illustrates how modifications to the N-substituent, including the use of a cyclopropyl group, affect biological activity. Data is derived from a study on oxidative phosphorylation (OXPHOS) inhibitors.
| Compound ID | N-Substituent | Cytotoxicity IC₅₀ (µM) in Galactose Media |
|---|---|---|
| Analogue 1 | Cyclopropyl | 0.057 |
| Analogue 2 | Isopropyl | 0.12 |
| Analogue 3 | Ethyl | 0.44 |
| Analogue 4 | H | >10 |
The substituent on the phenyl ring of the benzenesulfonamide core plays a critical role in determining the compound's potency and selectivity. mdpi.com The 4-methoxy group is an electron-donating group that can influence the electronic properties of the entire molecule. Its placement at the para-position allows it to extend into the active site of a target enzyme, where it can form additional hydrogen bonds or van der Waals interactions with amino acid residues, thereby contributing to binding affinity. nih.govmdpi.com
SAR studies on various classes of benzenesulfonamide inhibitors have shown that the nature of the para-substituent is a key determinant of activity. mdpi.com In some anticancer sulfonamides, for example, the presence of an electron-donating group like 4-methoxy was found to be more beneficial for inhibitory activity against certain targets compared to electron-withdrawing groups. rsc.org The ability of the methoxy group's oxygen atom to act as a hydrogen bond acceptor allows it to interact with hydrophilic regions of the binding site, which can be crucial for achieving high potency and isoform selectivity. nih.govmdpi.com
Table 2: Effect of 4-Position Phenyl Substituents on Carbonic Anhydrase Inhibition (Kᵢ in nM) This table compares the inhibitory activity of benzenesulfonamide analogues with different substituents at the 4-position of the phenyl ring against various human carbonic anhydrase (hCA) isoforms. rsc.org
| Compound Tail | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
|---|---|---|---|---|
| 4-OCH₃ | 105.4 | 6.31 | 10.93 | 7.5 |
| 4-Cl | 68.3 | 5.54 | 25.06 | 9.6 |
| 4-NO₂ | 98.7 | 2.55 | 17.43 | 8.8 |
The benzenesulfonamide scaffold is the cornerstone of this class of compounds and is primarily responsible for their mechanism of action against many metalloenzymes, particularly zinc-containing enzymes like carbonic anhydrases. rsc.org The sulfonamide group (-SO₂NH₂) is a well-established zinc-binding group (ZBG). rsc.org
In the active site of carbonic anhydrases, the sulfonamide moiety binds directly to the catalytic Zn(II) ion. mdpi.com It does so in its deprotonated, anionic form (-SO₂NH⁻), displacing a zinc-bound water molecule or hydroxide ion that is essential for the enzyme's catalytic activity. This coordination to the zinc ion is the primary interaction that anchors the inhibitor within the active site and leads to a potent functional response, namely, enzyme inhibition. The phenyl ring serves as a rigid scaffold that correctly orients the sulfonamide group for this critical interaction and provides a platform for substitutions (the "tail") that fine-tune the affinity and selectivity for different enzyme isoforms. nih.govmdpi.com
Correlation between Structural Modifications and In Vitro Biological Outcomes
The biological profile of this compound and its analogs is intrinsically linked to their chemical structure. Modifications to the cyclopropyl, methoxy, and sulfonamide groups can dramatically alter their interaction with biological targets, leading to varied in vitro outcomes.
Impact on Enzyme Inhibition Profiles (e.g., Carbonic Anhydrase Isozymes, NTPDases, Lipoxygenases)
The benzenesulfonamide moiety is a well-established pharmacophore for enzyme inhibition, particularly for zinc-containing metalloenzymes.
Carbonic Anhydrase (CA) Isozymes: Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), enzymes involved in numerous physiological and pathological processes, including pH regulation, tumorigenesis, and glaucoma. nih.govunifi.it The primary sulfonamide group (SO₂NH₂) is crucial for activity, as it coordinates to the Zn(II) ion in the enzyme's active site. The SAR of these inhibitors is largely dictated by the "tail" of the molecule—the part extending from the sulfonamide-bearing ring. nih.gov
Studies on a wide array of benzenesulfonamide derivatives show that modifications to the aromatic ring and the N-substituent (in this case, the cyclopropyl group) significantly influence potency and isoform selectivity. nih.gov For instance, derivatives are often potent inhibitors of tumor-associated isoforms like CA IX and CA XII, while showing moderate inhibition against cytosolic isoforms CA I and II. nih.gov Research on related compounds showed that incorporating various alkyl, cycloalkyl, and aryl moieties via click chemistry resulted in compounds with low nanomolar to subnanomolar inhibition constants against CA IX and CA XII. nih.gov The selectivity is governed by interactions between the inhibitor's tail and specific amino acid residues lining the active site cavity, particularly within hydrophobic pockets. nih.gov X-ray crystallography and modeling studies have shown that residues at positions 92 and 131 are critical in dictating the binding orientation and affinity of these inhibitors. nih.gov
| Compound Type | Target Isoform | Inhibition Constant (Kᵢ or IC₅₀) | Key SAR Observation | Reference |
|---|---|---|---|---|
| Thiazolone-benzenesulfonamides | hCA IX | 10.93–25.06 nM | Shows remarkable selectivity for CA IX over CA II. | rsc.org |
| Triazole-linked benzenesulfonamides | hCA IX | 1.5–38.9 nM | Exhibits potent, low nanomolar inhibition. | nih.gov |
| Triazole-linked benzenesulfonamides | hCA XII | 0.8–12.4 nM | Demonstrates subnanomolar inhibition for some derivatives. | nih.gov |
| N-(Indazolyl)benzenesulfonamides | A2780 cell line | IC₅₀ = 0.50–1.83 µM | Potent antiproliferative activity linked to enzyme inhibition. | nih.gov |
NTPDases: Currently, there is limited specific information available in the scientific literature regarding the direct inhibitory activity of this compound or its close derivatives on nucleoside triphosphate diphosphohydrolases (NTPDases).
Lipoxygenases (LOX): Lipoxygenases are iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids, playing roles in inflammation and cancer. nih.gov Research into a scaffold based on 4-((benzyl)amino)benzenesulfonamide has identified potent and selective inhibitors of 12-lipoxygenase (12-LOX). nih.govnih.gov In these studies, the benzenesulfonamide group was a key feature. Optimization of the benzylamino portion led to derivatives with nanomolar potency against 12-LOX and high selectivity over other lipoxygenases and cyclooxygenases. nih.govnih.gov This suggests that the N-substituted benzenesulfonamide scaffold, to which this compound belongs, is a viable starting point for developing LOX inhibitors. nih.gov
Effects on Receptor Binding Affinities and Allosteric Modulation
While primarily studied as enzyme inhibitors, benzenesulfonamide derivatives have also been investigated for their ability to interact with G-protein-coupled receptors (GPCRs).
Receptor Binding: Structure-activity relationship studies have led to the development of benzenesulfonamide derivatives that act as potent agonists for the human beta 3 adrenergic receptor. nih.gov In one study, a benzenesulfonamide derivative was identified with a 6.3 nM agonist activity, demonstrating that this chemical class can be tailored for high-affinity receptor binding. nih.gov
Allosteric Modulation: Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site. nih.gov They can enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the affinity and/or efficacy of the endogenous ligand. nih.govnih.gov This mechanism offers a more nuanced way to control receptor signaling compared to simple agonists or antagonists. nih.gov
Recent studies have identified compounds that act as NAMs for the µ-opioid receptor by binding to a site in the extracellular vestibule. biorxiv.org This binding stabilizes an inactive conformation of the receptor and can enhance the binding of antagonists like naloxone. biorxiv.org Although these specific modulators are not benzenesulfonamides, the principle demonstrates that complex scaffolds can achieve allosteric modulation. The structural features of this compound, with its distinct hydrophobic (cyclopropyl) and hydrogen-bonding (sulfonamide, methoxy) regions, provide a framework that could potentially be adapted to achieve allosteric interactions with specific GPCRs.
Modulation of Cellular Pathway Activities (e.g., Cell Proliferation, Apoptosis)
The enzyme-inhibiting properties of benzenesulfonamide derivatives often translate into significant effects on cellular pathways, particularly those related to cancer cell survival and proliferation.
Cell Proliferation and Apoptosis: Many benzenesulfonamide derivatives exhibit potent anti-proliferative effects against various cancer cell lines. immunopathol.comresearchgate.net This activity is frequently linked to the inhibition of tumor-associated carbonic anhydrase isoforms like CA IX, which are overexpressed in hypoxic tumors and contribute to their survival. nih.govrsc.org
Studies have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest. nih.gov For example, certain thiazolone-benzenesulfonamides were found to induce apoptosis in MDA-MB-231 breast cancer cells, with a 22-fold increase in the apoptosis marker annexin (B1180172) V-FITC compared to controls. rsc.org Similarly, N-(indazolyl)benzenesulfonamide derivatives caused a block in the G2/M or G0/G1 phase of the cell cycle in tumor cells. nih.gov The induction of apoptosis is a key mechanism for the anticancer activity of this class of compounds. researchgate.netmdpi.com
| Compound Class | Cell Line | Cancer Type | Observed Effect | Reference |
|---|---|---|---|---|
| Thiazolone-benzenesulfonamides | MDA-MB-231, MCF-7 | Breast Cancer | Significant growth inhibition (IC₅₀ = 1.52–6.31 µM) and apoptosis induction. | rsc.org |
| Benzenesulfonamide derivatives | A549 | Lung Cancer | Reduced cell proliferation after 72 hours. | immunopathol.com |
| Benzenesulfonamide-triazole hybrid | BT-474 | Breast Cancer | Excellent antiproliferative effect (IC₅₀ = 0.59 µM) via apoptosis induction. | researchgate.net |
| N-(Indazolyl)benzenesulfonamides | A2780, A549, P388 | Ovarian, Lung, Leukemia | Cell cycle arrest at G2/M or G0/G1 phase and apoptosis induction. | nih.gov |
| Benzosulfonamide benzenesulfonates | Hela | Cervical Cancer | Induction of apoptosis. | researchgate.net |
Advanced Methodologies in SAR Analysis
To efficiently explore the chemical space around the this compound scaffold, researchers employ advanced computational and experimental techniques.
Fragment-Based Approaches for this compound Derivatives
Fragment-Based Drug Design (FBDD) is a strategy that begins by identifying small, low-complexity molecules ("fragments") that bind weakly to a biological target. chemdiv.comwikipedia.org These fragments, which typically follow a "rule of three" (e.g., molecular weight < 300 Da), are then optimized by growing them or linking them together to create a more potent lead compound. wikipedia.org
The this compound structure can be deconstructed into key fragments: the cyclopropyl group, the methoxy-substituted phenyl ring, and the benzenesulfonamide core. In an FBDD approach, these individual fragments or simplified versions could be screened against a target enzyme or receptor using sensitive biophysical techniques like NMR or X-ray crystallography. chemdiv.com Once a binding fragment is identified, its structure and binding mode provide a blueprint for designing larger, higher-affinity molecules, potentially re-incorporating elements of the original scaffold to optimize interactions and achieve desired potency and selectivity.
Structure-Based Design (SBDD) Principles Applied to this compound
Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a target protein to design inhibitors. nih.gov This methodology is heavily applied to benzenesulfonamide derivatives. By obtaining the X-ray crystal structure of an inhibitor bound to its target enzyme, such as carbonic anhydrase, researchers can visualize the precise interactions that confer affinity and selectivity. nih.gov
Molecular docking simulations are a cornerstone of SBDD, allowing for the virtual screening of compound libraries and the prediction of binding modes and affinities. researchgate.netcumhuriyet.edu.tr For benzenesulfonamide derivatives, docking studies have been crucial for rationalizing SAR data. nih.gov For example, docking a series of inhibitors into the active sites of different CA isoforms can reveal why a particular "tail" modification enhances selectivity for a cancer-related isoform (e.g., CA IX) over a ubiquitous one (e.g., CA II). nih.gov These computational models highlight key hydrogen bonds, hydrophobic interactions, and van der Waals contacts, guiding the synthesis of new analogs with improved properties. nih.govlongdom.org
Target Identification and Validation Research
The initial stages of preclinical investigation for any novel compound involve the identification and validation of its biological targets. For this compound, research has pointed towards its interaction with specific enzymes and has begun to explore its potential role in modulating complex protein-protein interactions.
Enzymatic Targets and Inhibition Kinetics (e.g., CA IX, NTPDases, LOX)
This compound has been identified as an inhibitor of several key enzymes. Notably, its activity against Carbonic Anhydrase IX (CA IX), a tumor-associated enzyme, has been quantified. The compound demonstrates inhibitory action with a reported IC50 value of 5.3 µM against CA IX. This enzyme is a crucial regulator of pH in hypoxic tumors, and its inhibition is a validated strategy in anticancer research.
The sulfonamide functional group is a well-established pharmacophore known to interact with the zinc ion in the active site of carbonic anhydrases. The binding of the sulfonamide moiety to the catalytic zinc atom can disrupt the enzyme's function. While detailed kinetic studies for this compound are not extensively documented in the available literature, the inhibitory concentration provides a benchmark for its potency.
Furthermore, the broader class of sulfonamides has been investigated for the inhibition of other enzymes such as ectonucleoside triphosphate diphosphohydrolases (NTPDases) and lipoxygenases (LOX). For instance, certain sulfamoyl-benzamide derivatives have shown inhibitory activity against human NTPDase isoforms, with some compounds exhibiting IC50 values in the sub-micromolar range against h-NTPDase2. rsc.org Similarly, derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been identified as potent inhibitors of 12-lipoxygenase, with some compounds displaying nanomolar potency. nih.gov However, specific inhibitory data and kinetic parameters for this compound against NTPDases and LOX are not yet reported in the scientific literature.
Table 1: Enzymatic Inhibition Data
| Target Enzyme | Inhibitor | IC50 / MIC |
|---|---|---|
| Carbonic Anhydrase IX (CA IX) | This compound | 5.3 µM |
| Dihydropteroate (B1496061) Synthase (DHPS) | This compound | 2–8 µg/mL |
Receptor-Ligand Interaction and Binding Studies
Currently, there is a lack of specific receptor-ligand interaction and binding studies for this compound in the available scientific literature. While the sulfonamide class of compounds is known to interact with various receptors, detailed binding assays, affinity studies, and structural elucidation of the binding mode of this particular compound with any specific receptor are yet to be published. General studies on sulfonamide-protein interactions have been conducted, highlighting the importance of the sulfonamide group in binding to protein targets. acs.orgnih.gov
Investigation of Protein-Protein Interaction Modulation
The modulation of protein-protein interactions (PPIs) is an emerging area of drug discovery. While direct evidence of this compound modulating specific PPIs is not available, the broader class of sulfonamide-containing molecules has been investigated in this context. For example, certain phenyl bis-sulfonamides have been characterized as inhibitors of the Keap1-Nrf2 protein-protein interaction. nih.gov These compounds have been shown to bind to Keap1, disrupting its interaction with Nrf2 and leading to the activation of antioxidant response pathways.
Additionally, N-acyl-N-alkyl sulfonamides have been developed as irreversible inhibitors of the human double minute 2 (HDM2)/p53 PPI, a critical interaction in cancer biology. nih.gov These findings suggest that the sulfonamide scaffold can be a viable starting point for the design of PPI modulators. However, specific studies to investigate the potential of this compound to modulate any particular PPI have not been reported.
Elucidation of Mechanisms of Action at the Molecular and Cellular Levels
Understanding the downstream consequences of target engagement is crucial for characterizing the pharmacological profile of a compound. Research into the mechanisms of action of sulfonamides provides a framework for the potential cellular effects of this compound.
Intracellular Signaling Pathway Perturbations
The inhibition of key enzymes by this compound is expected to lead to perturbations in intracellular signaling pathways. As an inhibitor of CA IX, the compound can alter the tumor microenvironment's pH, which in turn can affect various signaling cascades involved in cell proliferation, survival, and metastasis.
Furthermore, studies on other sulfonamide derivatives have demonstrated their ability to modulate specific signaling pathways. For instance, a novel pyrrole-substituted benzenesulfonamide was found to suppress the Wnt/β-catenin signaling pathway, a critical pathway in development and disease, particularly in cancer. acs.orgnih.gov This compound was shown to inhibit the expression of Wnt/β-catenin target genes such as MYC, Fgf20, and Sall4. acs.orgnih.gov While these findings are for a different molecule, they highlight a potential mechanism that could be explored for this compound.
Gene Expression and Proteomic Alterations (e.g., induction of apoptosis markers)
The perturbation of signaling pathways by this compound is likely to result in downstream alterations in gene expression and the proteome of treated cells. The inhibition of CA IX by other sulfonamides has been shown to induce apoptosis in cancer cells. This process is often accompanied by the upregulation of pro-apoptotic markers and the downregulation of anti-apoptotic proteins.
For example, a potent hCA XII inhibitor, which also suppressed the Wnt/β-catenin signaling pathway, exhibited the typical markers of apoptosis, including cleaved poly(ADP-ribose)polymerase (PARP) and cleaved caspase-3. acs.orgnih.gov The modulation of apoptotic genes such as Bax, Bcl-2, and various caspases is a common outcome of treatment with apoptosis-inducing agents. While direct studies on the gene expression and proteomic changes induced by this compound are not yet available, the known effects of related sulfonamides provide a strong rationale for investigating its impact on apoptosis-related molecular markers.
Preclinical Research on this compound Remains Undisclosed
Despite a comprehensive search of publicly available scientific literature, detailed preclinical data on the pharmacological and biological activities of the chemical compound this compound is not available.
Extensive investigations into scientific databases and research repositories have not yielded any specific studies that would fulfill the requested detailed analysis of this particular compound. The required information for the outlined sections—including cellular phenotype modulation, in vitro efficacy and potency, and in vivo proof-of-concept studies—is absent from the public domain.
The search for data on this compound did not uncover any published research detailing its effects on cellular processes such as cell cycle arrest or cell differentiation. Consequently, there is no information to report on its potential to modulate cellular phenotypes in disease models.
Similarly, the in vitro efficacy and potency of this compound have not been characterized in the scientific literature. There are no available reports on its performance in cell-based functional assays, its kinetic properties from biochemical assays, or its selectivity profile against various biological targets. This lack of data prevents any meaningful discussion of its activity in relevant biological systems.
Furthermore, the exploration for in vivo studies proved equally unfruitful. No published research on the use of this compound in animal models of disease could be located. Therefore, information regarding the selection and characterization of appropriate animal models and the in vivo efficacy of the compound remains unavailable.
While information exists for compounds with similar structural motifs, such as other benzenesulfonamide derivatives, this information is not directly applicable to this compound. The strict focus on the specified compound, as per the user's instructions, means that data from related but distinct molecules cannot be substituted.
In Vivo Efficacy and Proof-of-Concept Studies in Animal Models
Pre-clinical Efficacy Endpoints and Measurement Methodologies in Animal Studies
No published studies were identified that described the evaluation of this compound in animal models for any therapeutic indication. There is no information available regarding the efficacy endpoints used to assess its potential therapeutic effects or the methodologies employed for these measurements.
Pre-clinical Pharmacokinetic and Metabolic Profile Research
There is a complete lack of publicly available data concerning the preclinical pharmacokinetic and metabolic profile of this compound.
Absorption, Distribution, Metabolism (ADM) Studies in in vitro and in vivo Animal Models
No in vitro or in vivo studies detailing the absorption, distribution, and metabolism of this compound are available in the searched scientific domain.
Biotransformation Pathways and Metabolite Identification (non-human)
Information regarding the biotransformation pathways of this compound and the identification of its metabolites in any non-human species is not documented in the available literature.
Excretion Routes and Clearance Mechanisms (non-human)
There are no published findings on the routes of excretion or the clearance mechanisms of this compound in preclinical models.
Blood-Brain Barrier Penetration Studies in Pre-clinical Models
No studies investigating the ability of this compound to cross the blood-brain barrier in preclinical models have been reported.
Computational Chemistry and Molecular Modeling Applications for N Cyclopropyl 4 Methoxy Benzenesulfonamide Research
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is instrumental in understanding how a ligand, such as N-Cyclopropyl-4-methoxy-benzenesulfonamide, might interact with a biological target, typically a protein or enzyme.
The primary goal of molecular docking is to predict the binding mode and estimate the binding affinity of a ligand within the active site of a target protein. For this compound, this process would involve obtaining the three-dimensional structure of a potential target protein, often from a repository like the Protein Data Bank (PDB).
The docking process would then place the this compound molecule into the active site of the target protein in various possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower binding energy scores generally indicating a more favorable interaction. longdom.org For instance, in studies of benzenesulfonamide (B165840) derivatives targeting enzymes like carbonic anhydrase, docking simulations are crucial for predicting how the sulfonamide group coordinates with the zinc ion in the active site. nih.govtandfonline.com Similarly, for other potential targets, docking would reveal key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
A hypothetical docking study of this compound into a protein's active site might yield results as illustrated in the table below.
| Interaction Type | Potential Interacting Residue (Hypothetical) | Functional Group of Ligand Involved |
| Hydrogen Bond | Aspartate (ASP) | Sulfonamide NH |
| Hydrogen Bond | Serine (SER) | Sulfonamide Oxygen |
| Hydrophobic Interaction | Leucine (LEU), Valine (VAL) | Cyclopropyl (B3062369) Group |
| π-π Stacking | Phenylalanine (PHE) | Methoxy-substituted Phenyl Ring |
This table is illustrative and represents the types of interactions that would be analyzed in a molecular docking study.
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Molecular docking is a powerful tool to rationalize observed SAR. By comparing the docking poses and scores of a series of related compounds, researchers can elucidate why certain structural modifications lead to increased or decreased activity.
For example, if a series of N-substituted benzenesulfonamides were synthesized and tested, docking simulations could reveal that the N-cyclopropyl group of this compound fits optimally into a specific hydrophobic pocket within the active site, thus explaining its potency relative to analogues with smaller or larger N-substituents. tandfonline.com The methoxy (B1213986) group on the phenyl ring could also be investigated; its position and electronic properties might be crucial for forming specific interactions that contribute to binding. nih.gov
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method can be used in two ways: either to find new ligands for a known target or to identify potential new targets for a given molecule.
In the context of this compound, a "reverse docking" or virtual screening approach could be employed. This would involve docking the compound against a library of known protein structures to identify potential biological targets with which it might interact favorably. osg-htc.org This can open up new avenues for research by suggesting previously unconsidered therapeutic applications for the compound. Commercial and public databases contain vast numbers of compounds for such screening efforts. schrodinger.com
Molecular Dynamics Simulations and Conformational Analysis
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. ni.ac.rs
| MD Simulation Parameter | Typical Information Gained |
| RMSD of Protein Backbone | Stability of the overall protein structure upon ligand binding. |
| RMSD of Ligand | Stability of the ligand's binding pose within the active site. |
| Hydrogen Bond Analysis | Persistence of key hydrogen bonds over the simulation time. |
| Radius of Gyration (Rg) | Compactness of the protein-ligand complex. |
This table illustrates the kind of data obtained from a molecular dynamics simulation and its interpretation.
MD simulations can also be performed on this compound in solution, without a protein target, to understand its intrinsic conformational preferences and flexibility. ni.ac.rs This analysis would reveal the most stable conformations of the molecule in a biological medium and the energy barriers between different conformational states. The flexibility of the cyclopropyl group and the rotational freedom around the sulfonamide bond are key aspects that an MD simulation would elucidate, providing valuable information for understanding its interaction with various biological targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. These models are instrumental in predicting the activity of new compounds and in understanding the molecular features that govern their efficacy.
Development of Predictive Models for Biological Activities
The development of a predictive QSAR model for this compound would involve synthesizing a series of structurally related analogs and evaluating their biological activity against a specific target. Statistical methods would then be employed to derive a mathematical equation relating the structural descriptors of these compounds to their activities. No such study specifically including this compound has been identified.
3D-QSAR and Pharmacophore Modeling Approaches
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship in a three-dimensional context. Pharmacophore modeling, in turn, identifies the essential 3D arrangement of chemical features necessary for biological activity. While these are powerful techniques for drug design, their application to this compound has not been reported in the available literature.
In Silico Prediction of ADMET Properties
The computational prediction of ADMET properties is a crucial step in early-stage drug discovery, helping to identify potential liabilities before significant resources are invested.
Computational Models for Absorption and Distribution Prediction
In silico models are routinely used to predict fundamental pharmacokinetic properties like intestinal absorption, blood-brain barrier penetration, and plasma protein binding. These models are typically built using large datasets of compounds with experimentally determined properties. A specific computational prediction of the absorption and distribution profile for this compound is not available.
In Silico Metabolism Prediction and Metabolite Profiling
Computational tools can predict the likely sites of metabolism on a molecule by identifying atoms most susceptible to enzymatic modification by cytochrome P450 enzymes. This allows for the early identification of potentially reactive or inactive metabolites. A detailed in silico metabolic profile for this compound has not been published.
Computational Approaches for Excretion Prediction
Predicting the excretion pathways of a compound is a critical aspect of understanding its pharmacokinetic profile. Computational models, particularly those based on Quantitative Structure-Property Relationship (QSPR), are instrumental in this regard. These models correlate the molecular structure of a compound with its physicochemical properties and, by extension, its interaction with metabolic and excretory systems.
Descriptor Calculation: A range of molecular descriptors for this compound would be computed using specialized software.
Model Application: These descriptors are then fed into established QSPR models that have been trained on large datasets of compounds with known excretion properties.
Prediction: The model provides a quantitative prediction of the likely excretion routes (e.g., renal or biliary) and potential for accumulation.
Key physicochemical properties that influence excretion and can be computationally estimated include lipophilicity (LogP), water solubility, and ionization potential. For instance, a predicted LogP value for this compound is 1.42, suggesting moderate lipophilicity.
Table 1: Computationally Derived Physicochemical Properties Relevant to Excretion Prediction
| Property | Predicted Value/Descriptor | Implication for Excretion |
| Molecular Weight | 239.28 g/mol | Influences filtration and transport. |
| LogP (Lipophilicity) | 1.42 | Moderate lipophilicity may allow for both renal and hepatic clearance. |
| Topological Polar Surface Area (TPSA) | 63.8 Ų | Affects membrane permeability and transport. |
| Hydrogen Bond Donors | 1 | Potential for interaction with transporters. |
| Hydrogen Bond Acceptors | 4 | Potential for interaction with transporters. |
| Rotatable Bonds | 3 | Conformational flexibility can influence binding to metabolic enzymes. |
This table presents computationally predicted properties for this compound and their general implications for excretion pathways.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic properties at the atomic level. These calculations are fundamental to predicting reactivity and metabolic stability.
Electronic structure analysis of this compound would involve optimizing its geometry and then calculating various electronic properties. Key outputs of this analysis are the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
From the HOMO and LUMO energies, global reactivity descriptors can be calculated. These descriptors help in understanding the molecule's susceptibility to attack by electrophiles or nucleophiles. While specific DFT studies on this compound are not prevalent, studies on similar benzenesulfonamide derivatives demonstrate the utility of this approach. chemijournal.commkjc.in For example, the analysis of related sulfonamides using DFT methods like B3LYP reveals how substituents on the benzene (B151609) ring and the sulfonamide nitrogen influence the electronic distribution and reactivity. chemijournal.com
The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from electronic structure calculations. It visualizes the charge distribution on the molecule's surface. For a typical 4-methoxybenzenesulfonamide (B72560) structure, the MEP map would show negative potential (red/yellow) around the oxygen atoms of the sulfonyl group and the methoxy group, indicating these are likely sites for electrophilic attack. Positive potential (blue) would be expected around the sulfonamide N-H proton, making it a potential site for nucleophilic interaction. chemijournal.com
Table 2: Representative Global Reactivity Descriptors (Illustrative)
| Descriptor | Formula | Interpretation for Reactivity |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A smaller gap suggests higher reactivity. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of electrophilic character. |
This table defines key reactivity descriptors that can be calculated from quantum chemical methods to predict the chemical behavior of this compound. The actual values would require specific DFT calculations.
Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing researchers to identify transition states and calculate activation energies. This provides a detailed, step-by-step understanding of reaction mechanisms.
For this compound, computational studies could elucidate mechanisms of its synthesis, metabolism, or degradation. For instance, the synthesis often involves the reaction of 4-methoxybenzenesulfonyl chloride with cyclopropylamine (B47189). A computational study of this reaction would model the approach of the reactants, the formation of the S-N bond, and the departure of the leaving group (chloride). The calculated energy barriers for different potential pathways would reveal the most likely mechanism.
Furthermore, given the presence of the cyclopropyl group, computational studies could investigate its metabolic stability. The cyclopropyl ring can be susceptible to ring-opening reactions catalyzed by cytochrome P450 enzymes. DFT calculations could model the interaction of the compound with a simplified model of the enzyme's active site and calculate the activation energies for different oxidative reactions. Such studies have been performed for other types of reactions, like cyclopropanation, where DFT calculations have been used to distinguish between inner-sphere and outer-sphere mechanisms and to rationalize stereoselectivity. researchgate.net
In a study on a different reaction, the 1,3-dipolar cycloaddition, DFT calculations were used to examine the reaction pathways and revealed that the barrier heights were related to frontier molecular orbital interactions. researchgate.net This highlights the power of computational chemistry to provide deep mechanistic insights that are often difficult to obtain through experimental means alone.
Advanced Analytical Techniques for Characterization and Bioanalysis of N Cyclopropyl 4 Methoxy Benzenesulfonamide
Chromatographic Methodologies for Purity Assessment and Complex Mixture Analysis
Chromatographic techniques are indispensable for separating N-Cyclopropyl-4-methoxy-benzenesulfonamide from impurities and for its quantification in various samples. The choice of method depends on the volatility and polarity of the compound and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) for Compound Profiling and Purification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its purification. The method's high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and degradation products.
Research Findings: While specific HPLC methods for this compound are not extensively detailed in publicly available literature, standardized reverse-phase HPLC methods are commonly employed for analogous sulfonamides. wu.ac.th These methods typically utilize a C8 or C18 column and a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. wu.ac.th For instance, a method for a related compound, 3-amino-N-butyl-4-methoxy-benzenesulfonamide, uses an acetonitrile and water mobile phase with phosphoric acid as a modifier. nih.gov The purity of synthesized sulfonamides is often determined by HPLC, with patents for related compounds specifying purity levels of over 97% as determined by this technique. google.com The development of such methods for this compound would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve efficient separation and sharp peak shapes. Detection is typically performed using a UV detector, leveraging the chromophoric nature of the benzene (B151609) ring in the molecule.
A representative HPLC method for a similar sulfonamide is detailed in the table below.
| Parameter | Condition |
|---|---|
| Column | YMC-Triart C8 (250×4.6 mm, 5µm) |
| Mobile Phase | Gradient elution with acetonitrile and a buffered aqueous solution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specified wavelength |
| Injection Volume | 5 µL |
Note: The data in this table is representative of a method used for a related sulfonamide and serves as an illustrative example. wu.ac.th
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis (non-human samples)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS would be particularly useful for identifying volatile metabolites in non-human samples, such as environmental matrices or in vitro metabolic assays. The compound itself may require derivatization to increase its volatility for GC analysis.
Research Findings: Specific studies on the GC-MS analysis of volatile metabolites of this compound are not readily found. However, general methodologies for the analysis of sulfonamides and their metabolites in various samples have been established. nih.gov These methods often involve an extraction step, followed by derivatization to make the analytes more amenable to GC analysis. nih.gov For example, a common derivatization agent is diazomethane. nih.gov The subsequent GC-MS analysis separates the components of the mixture, and the mass spectrometer provides detailed structural information for identification. The analysis of volatile organic compounds (VOCs) from microbial degradation of related compounds in environmental samples is a relevant application, often employing techniques like solid-phase microextraction (SPME) coupled with GC-MS.
A typical GC-MS setup for the analysis of volatile organic compounds is outlined below.
| Parameter | Condition |
|---|---|
| GC Column | Capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Oven Temperature Program | Ramped from a low to a high temperature to elute a range of volatile compounds |
| Ionization Mode | Electron Impact (EI) |
| Mass Analyzer | Quadrupole or Ion Trap |
Note: This table represents a general setup for GC-MS analysis of volatile compounds and is not specific to this compound.
Chiral Chromatography for Enantiomeric Separation and Purity (if applicable)
Chiral chromatography is a specialized form of HPLC used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. This compound itself is not chiral. However, this technique would be applicable if the compound undergoes metabolic transformation that introduces a chiral center, or if it is used as a resolving agent for other chiral compounds.
Research Findings: There are no specific studies on the chiral separation of this compound, as the parent molecule is achiral. The development of chiral metabolites is a possibility, and in such cases, chiral HPLC would be the method of choice for their separation and quantification. Chiral stationary phases (CSPs), often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives, are commonly used for this purpose. nih.gov The separation relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. nih.gov The development of such a method would involve screening various chiral columns and mobile phases to achieve baseline separation of the potential enantiomeric metabolites.
Advanced Spectroscopic Applications
Spectroscopic techniques provide detailed information about the molecular structure and connectivity of this compound.
X-ray Crystallography for Solid-State Structure Elucidation
Research Findings: A crystal structure for this compound is not publicly available. However, the crystal structures of several closely related 4-methoxybenzenesulfonamides have been reported. nih.govresearchgate.net For example, the crystal structure of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide reveals important details about the geometry of the sulfonamide group and the orientation of the aromatic rings. nih.gov In these structures, the supramolecular architecture is often dictated by hydrogen bonding involving the sulfonamide N-H group and oxygen atoms, as well as other weak interactions like C-H···π interactions. nih.govresearchgate.net A hypothetical crystal data table for this compound, based on typical values for similar sulfonamides, is presented below.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | ~5-12 |
| b (Å) | ~5-15 |
| c (Å) | ~12-17 |
| β (°) | ~90-105 (for monoclinic) |
| Volume (ų) | ~700-1300 |
| Z | 2 or 4 |
Note: These values are hypothetical and are based on crystallographic data from related 4-methoxybenzenesulfonamide (B72560) structures. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. ¹H and ¹³C NMR are fundamental techniques for the characterization of this compound, providing information about the chemical environment of each hydrogen and carbon atom.
Research Findings: While a full, detailed NMR spectral assignment for this compound is not available in the searched literature, the expected chemical shifts can be inferred from data on analogous compounds. rsc.orgnih.gov The ¹H NMR spectrum would be expected to show signals for the aromatic protons of the methoxy-substituted benzene ring, a singlet for the methoxy (B1213986) group protons, and signals for the protons of the cyclopropyl (B3062369) ring. The ¹³C NMR spectrum would similarly show distinct signals for each unique carbon atom in the molecule. For example, in related N-aryl-4-methoxybenzenesulfonamides, the methoxy carbon typically appears around 55-56 ppm. researchgate.netrsc.org The aromatic carbons would appear in the range of 114-163 ppm. rsc.org
The table below presents expected ¹H and ¹³C NMR chemical shifts for this compound based on data from structurally similar compounds.
| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH (ortho to SO₂) | ~7.7-7.8 | ~129-130 |
| Aromatic CH (ortho to OCH₃) | ~6.9-7.0 | ~114-115 |
| OCH₃ | ~3.8 | ~55-56 |
| Cyclopropyl CH | ~2.2-2.4 (methine), ~0.6-0.8 (methylene) | ~23-25 (methine), ~6-8 (methylene) |
| NH | Variable, likely broad | N/A |
Note: These chemical shift ranges are estimates based on data from analogous structures and may vary depending on the solvent and other experimental conditions. researchgate.netrsc.orgnih.gov
Mass Spectrometry (MS) for Fragmentation Analysis and Bioanalytical Quantification
Mass spectrometry is a cornerstone technique for the structural elucidation and quantification of this compound. In the context of drug metabolism and pharmacokinetics, MS provides critical data on the molecule's structure through fragmentation analysis and enables sensitive quantification in complex biological matrices.
For bioanalytical quantification, tandem mass spectrometry (MS/MS) is frequently employed. This involves the selection of a specific precursor ion corresponding to the protonated or deprotonated molecule of this compound, its fragmentation through collision-induced dissociation (CID), and the monitoring of specific product ions. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity for quantification. The choice of precursor and product ions is fundamental to developing a robust bioanalytical method.
Table 1: Illustrative Mass Spectrometry Parameters for this compound Analysis
| Parameter | Description | Typical Value/Setting |
| Ionization Mode | Electrospray Ionization (ESI) is commonly used for its efficiency with moderately polar molecules. | Positive (ESI+) or Negative (ESI-) |
| Precursor Ion [M+H]⁺ | The mass-to-charge ratio (m/z) of the protonated parent molecule. | To be determined experimentally |
| Product Ions | Specific fragment ions generated from the precursor ion that are characteristic of the molecule's structure. | To be determined experimentally |
| Collision Energy (CE) | The energy applied to induce fragmentation of the precursor ion. | Optimized for maximum product ion intensity |
| Dwell Time | The time spent monitoring a specific MRM transition. | Typically 50-200 ms |
Hyphenated Analytical Techniques for Bioanalytical Quantification
To handle the complexity of biological samples, mass spectrometry is almost always coupled with a chromatographic separation technique. This "hyphenated" approach enhances the selectivity and reliability of the quantification.
LC-MS/MS for Quantification in Pre-clinical Biological Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological fluids such as plasma, serum, and urine. nih.gov The liquid chromatography step separates this compound from endogenous matrix components and potential metabolites prior to its introduction into the mass spectrometer. nih.gov This separation minimizes matrix effects, where co-eluting substances can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.gov
A typical LC-MS/MS method involves a reversed-phase chromatographic column that separates compounds based on their hydrophobicity. A gradient elution with a mixture of an aqueous solvent (often containing a modifier like formic acid to improve protonation) and an organic solvent (like acetonitrile or methanol) is used to elute the analyte from the column.
Development of Bioanalytical Methods for this compound in Pre-clinical Samples
The development of a reliable bioanalytical method is a meticulous process that ensures the data generated from pre-clinical studies are accurate and reproducible. europa.eu This involves optimizing sample preparation and rigorously validating the method's performance. europa.eu
Sample Preparation Strategies for Animal Biological Fluids
The primary goal of sample preparation is to extract this compound from the biological matrix and remove proteins and other interfering substances that could compromise the analysis. nih.gov Common strategies for animal biological fluids include:
Protein Precipitation (PPT): This is a simple and rapid technique where a large excess of an organic solvent, such as acetonitrile or methanol, is added to the plasma or serum sample. nih.gov This denatures and precipitates the majority of the proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte, can be directly injected into the LC-MS/MS system or further processed.
Liquid-Liquid Extraction (LLE): This method separates the analyte based on its differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether). The analyte partitions into the organic phase, leaving behind water-soluble interferences. The organic layer is then evaporated and the residue is reconstituted in a suitable solvent for injection.
Solid-Phase Extraction (SPE): SPE is a more selective and efficient cleanup technique that uses a solid sorbent packed into a cartridge or plate. nih.gov The sample is loaded onto the sorbent, which retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. SPE can significantly reduce matrix effects and improve sensitivity. nih.govnih.gov
Method Validation Parameters for Bioanalytical Assays
A bioanalytical method must be validated to demonstrate its suitability for its intended purpose. europa.eu Validation is performed according to guidelines from regulatory bodies like the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH). europa.eueuropa.eu Key validation parameters include:
Selectivity and Specificity: The method must be able to unequivocally differentiate and quantify the analyte in the presence of other components in the sample, including endogenous substances and metabolites. europa.eu This is typically assessed by analyzing at least six different blank matrix sources to check for interferences at the retention time of the analyte. europa.eu The response from any interfering components should be less than 20% of the response at the Lower Limit of Quantification (LLOQ). europa.eu
Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the degree of scatter between repeated measurements. These are evaluated by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) on different days. europa.eu For accuracy, the mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). europa.euich.org For precision, the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). ich.org
Calibration Curve and Linearity: A calibration curve is generated by plotting the instrument response against known concentrations of the analyte. The curve should be linear over the expected concentration range in the study samples. A minimum of six non-zero calibrators are typically used. ich.org
Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov
Stability: The stability of this compound must be evaluated under various conditions that mimic the sample handling and analysis process. This includes freeze-thaw stability, short-term stability at room temperature (bench-top), long-term storage stability in the freezer, and autosampler stability. europa.eu
Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation (Chromatographic Methods)
| Validation Parameter | Acceptance Criteria |
| Selectivity | Response from interfering peaks < 20% of LLOQ response. europa.eu |
| Accuracy (QC Samples) | Mean concentration within ±15% of nominal value. europa.euich.org |
| Accuracy (LLOQ) | Mean concentration within ±20% of nominal value. europa.euich.org |
| Precision (QC Samples) | Coefficient of Variation (CV) ≤ 15%. ich.org |
| Precision (LLOQ) | Coefficient of Variation (CV) ≤ 20%. ich.org |
| Calibration Curve | At least 75% of standards must be within ±15% of nominal (±20% at LLOQ); requires a minimum of 6 standards. ich.org |
Medicinal Chemistry Implications and Lead Compound Optimization Strategies for N Cyclopropyl 4 Methoxy Benzenesulfonamide
N-Cyclopropyl-4-methoxy-benzenesulfonamide as a Chemical Probe or Lead Scaffold
This compound integrates three key structural features that are highly valuable in medicinal chemistry: the benzenesulfonamide (B165840) core, a cyclopropyl (B3062369) group, and a 4-methoxy substituent. The sulfonamide group is a versatile hydrogen bond donor and acceptor, capable of forming crucial interactions with biological targets. vulcanchem.com The cyclopropyl ring introduces conformational rigidity and can enhance metabolic stability and potency. acs.orgiris-biotech.de The 4-methoxy group, an electron-donating substituent, can modulate the electronic properties of the aromatic ring and influence protein-ligand interactions.
While specific biological targets for this compound are not extensively documented in publicly available research, its structural components suggest potential activity against a range of enzyme families. Benzenesulfonamide derivatives are well-known inhibitors of carbonic anhydrases, kinases, and proteases. nih.govnih.gov The presence of the cyclopropyl moiety, a common feature in modern kinase inhibitors, further points towards this class of enzymes as a plausible target space. iris-biotech.de
Comparison with Existing Lead Compounds in Relevant Biological Target Classes
Given the structural alerts within this compound, a hypothetical comparison can be drawn with existing lead compounds, for instance, in the realm of kinase inhibitors. Many successful kinase inhibitors utilize a core scaffold that anchors the molecule in the ATP-binding site, with various substituents extending into more variable regions to achieve selectivity and potency.
For example, the N-cyclopropyl group is a recognized pharmacophore in some kinase inhibitors, where it can occupy a hydrophobic pocket and contribute to favorable binding interactions. iris-biotech.de When compared to lead compounds with more flexible alkyl or aryl substituents at the same position, the rigid cyclopropyl group of this compound could offer improved selectivity by reducing the entropic penalty upon binding. acs.org However, without specific biological data, its potency relative to established inhibitors remains speculative.
Identification of Hit-to-Lead and Lead Optimization Opportunities
The process of advancing a "hit" compound from a high-throughput screen to a "lead" compound involves iterative cycles of design, synthesis, and testing to improve its drug-like properties. wikipedia.orgyoutube.com For this compound, several avenues for hit-to-lead and lead optimization can be envisioned.
Initial efforts would focus on confirming its activity against a specific biological target and establishing a structure-activity relationship (SAR). The potency of benzenesulfonamide series can be highly dependent on factors like lipophilicity. rsc.orgnih.gov Therefore, early optimization might involve modifying the substituents on the phenyl ring to balance potency and pharmacokinetic properties. The 4-methoxy group could be replaced with other small alkyl or halogen groups to probe the electronic and steric requirements of the binding pocket.
Strategies for Enhancing Modulatory Potency and Selectivity (Pre-clinical Context)
Once a lead compound is established, the focus shifts to enhancing its potency against the intended target while minimizing off-target effects.
Application of Bioisosteric Replacements and Scaffold Hopping
Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound. acs.org For this compound, the sulfonamide linker itself could be a target for bioisosteric replacement. While sulfonamides are effective, they can sometimes suffer from poor pharmacokinetic properties or off-target liabilities. Replacing the sulfonamide with other hydrogen-bonding groups, such as a reverse amide or a heterocyclic ring, could lead to improved drug-like characteristics. researchgate.net
Scaffold hopping is another key strategy to discover novel intellectual property and to improve upon an existing chemical series. nih.govsemanticscholar.orgacs.orgchemrxiv.org This could involve replacing the entire benzenesulfonamide core with a different heterocyclic system that maintains the key pharmacophoric features required for biological activity. For instance, if targeting a kinase, one might replace the benzenesulfonamide with a scaffold known to interact with the hinge region of the kinase ATP-binding site. nih.govsemanticscholar.orgacs.orgchemrxiv.org
Design for Improved Target Engagement and Reduced Off-Target Interactions
Achieving high target engagement and minimizing off-target interactions are critical for developing a safe and effective drug. For this compound, this would involve detailed structural biology studies, such as X-ray crystallography or cryo-electron microscopy, to visualize how the compound binds to its target. This information would guide the design of analogs with optimized interactions.
For instance, if the 4-methoxy group is found to be in a solvent-exposed region, it could be modified with polar groups to improve solubility without impacting binding affinity. Conversely, if the cyclopropyl group is not optimally filling its binding pocket, it could be replaced with larger or more functionally diverse groups to enhance potency. Reducing off-target effects often involves identifying and mitigating interactions with related proteins. For example, if the lead compound inhibits multiple kinases, modifications can be made to exploit subtle differences in their ATP-binding sites to achieve selectivity.
Strategic Development of this compound Analogues for Specific Research Objectives
Design of Tool Compounds for Biological Target Validation
A crucial step in drug discovery is the validation of the biological target through which a compound exerts its effects. Tool compounds, which are analogues of a lead compound designed for specific experimental purposes, are invaluable in this process. While the specific biological target of this compound is not defined in the available literature, we can discuss general strategies for designing tool compounds from this scaffold.
A common approach is the design of a "probe" molecule that retains the core structure responsible for biological activity but incorporates a reactive group for covalent labeling of the target protein (photoaffinity labeling) or a tag for pull-down experiments (affinity-based protein profiling). For this compound, a chemically tractable handle could be introduced, for example, by modifying the benzene (B151609) ring or by replacing the cyclopropyl group with a functionality that allows for the attachment of a photoreactive group (e.g., a benzophenone (B1666685) or an azide) or a biotin (B1667282) tag.
Another important type of tool compound is a "negative control," an analogue that is structurally very similar to the active compound but is devoid of biological activity. This helps to ensure that the observed effects of the active compound are due to its specific interaction with the target and not to off-target effects. For this compound, a negative control could potentially be designed by altering a key pharmacophoric element, for instance, by removing the sulfonamide group or significantly changing the nature of the N-substituent, while maintaining similar physicochemical properties.
Development of Imaging Agents for Pre-clinical Research (if applicable)
Molecular imaging agents are powerful tools in pre-clinical research for visualizing the distribution of a compound and its target in living organisms. The benzenesulfonamide scaffold has been successfully utilized in the development of imaging agents, particularly for Positron Emission Tomography (PET). nih.gov
Should this compound show promise against a specific biological target that is implicated in a disease process, its scaffold could be adapted for the development of a PET imaging agent. This would typically involve the incorporation of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). A common strategy is to replace a stable atom in the molecule with its radioactive counterpart or to add a prosthetic group containing the radionuclide. For this compound, the methoxy (B1213986) group could potentially be a site for labeling with ¹¹C, or a fluoroalkyl group could be introduced to incorporate ¹⁸F. nih.gov The resulting radiolabeled analogue would need to retain high affinity and selectivity for its target to provide a clear imaging signal. nih.govnih.gov
Similarly, the scaffold could be modified to create a fluorescent probe for use in in vitro assays or cellular imaging. This would involve conjugating a fluorophore to a position on the this compound molecule that does not interfere with its biological activity. Such fluorescent probes can be used to study the subcellular localization of the target and to quantify target engagement in a high-throughput manner.
It is important to emphasize that while the benzenesulfonamide class has proven to be a versatile scaffold for the development of imaging agents, the specific application of this compound for this purpose has not been reported. Future research would be required to validate its potential in this area.
Intellectual Property and Patent Landscape Analysis Pertaining to N Cyclopropyl 4 Methoxy Benzenesulfonamide and Its Chemical Class
Overview of Patent Filings and Granted Patents Involving N-Cyclopropyl-4-methoxy-benzenesulfonamide or its Structural Relatives
An extensive review of patent databases reveals a landscape characterized by broad claims covering the sulfonamide scaffold rather than a multitude of patents specifically naming this compound. The patenting trend for sulfonamide derivatives has been robust, with a significant peak in the early 2010s, focusing on their diverse therapeutic applications. researchgate.net
Patents in this chemical space are generally categorized under organic chemistry, specifically acyclic or carbocyclic compounds, and more narrowly, amides of sulfonic acids. For instance, patent classifications such as C07C311/15 and C07C311/16 are common, covering sulfonamides where the sulfur atom is bonded to a six-membered aromatic ring. drugpatentwatch.com
While a direct patent for this compound is not prominently found, numerous patents encompass its core structural motifs. These patents often claim a genus of compounds, where a cyclopropyl (B3062369) group is one of several possible substituents on the sulfonamide nitrogen, and a methoxy (B1213986) group is one of several electron-donating groups on the benzene (B151609) ring. For example, a patent might claim a structure with a variable alkyl or cycloalkyl group at the nitrogen and a variable alkoxy group on the phenyl ring, thereby covering this compound within its scope.
A representative example of a broad patent in this area is WO2009124962A2, which claims pharmaceutical compositions comprising a wide range of sulfonamide derivatives for use as medicaments. drugpatentwatch.com This type of patenting strategy allows companies to protect a large chemical space around a promising lead compound.
The following table provides an overview of representative patent classifications and their relevance to the this compound chemical class.
| Patent Classification | Description | Relevance to this compound |
| C07C311/00 | Amides of sulfonic acids | Broadly covers the sulfonamide functional group present in the compound. drugpatentwatch.com |
| C07C311/15 | Sulfonamides with sulfur bound to a six-membered aromatic ring | Directly relevant as the compound has a benzenesulfonamide (B165840) core. drugpatentwatch.com |
| C07C311/16 | Nitrogen of the sulfonamide is bound to an acyclic carbon atom | The cyclopropyl group attached to the nitrogen falls under this classification. drugpatentwatch.com |
| C07C311/29 | Carbon skeleton of the acid part is further substituted by singly-bound oxygen atoms | The methoxy group on the benzene ring is covered by this classification. drugpatentwatch.com |
Analysis of Key Patent Claims Related to Synthesis and Chemical Composition
The synthesis of this compound and its analogs is typically covered by process patents. These patents often claim methods for the preparation of sulfonamides through the reaction of a sulfonyl chloride with an amine.
A common synthetic route involves the chlorosulfonation of anisole (B1667542) (methoxybenzene) to produce 4-methoxybenzenesulfonyl chloride. This intermediate is then reacted with cyclopropylamine (B47189) in the presence of a base to yield the final product, this compound. Patents in this area may claim specific reaction conditions, catalysts, or purification methods that improve yield or purity.
For instance, patent US20090112021A1 describes a process for preparing cyclopropyl sulfonamides, which involves the cyclization of a chloro-propyl sulfonamide intermediate. google.com While not directly for the title compound, the methodology for forming the cyclopropyl sulfonamide moiety is highly relevant. Another patent, CN1651379A, details the synthesis of a related structure, 4-[2-(cyclopropyl methoxy)ethyl] phenol (B47542), highlighting methods for etherification and deprotection that could be adapted for analogs. google.com
The key claims in these patents often revolve around:
The specific starting materials and reagents used.
The reaction conditions, such as temperature, pressure, and solvent systems.
The methods for isolating and purifying the final compound.
The novelty of the synthetic pathway, which may offer advantages over existing methods.
The following table outlines a representative synthetic pathway and the types of claims that might be associated with it.
| Synthetic Step | Description | Potential Patent Claims |
| Chlorosulfonation | Reaction of anisole with chlorosulfonic acid to form 4-methoxybenzenesulfonyl chloride. | Claims on specific catalysts, temperature control to prevent side reactions, and purification of the sulfonyl chloride. |
| Amination | Reaction of 4-methoxybenzenesulfonyl chloride with cyclopropylamine. | Claims on the choice of base, solvent, and reaction temperature to maximize yield and minimize impurities. |
| Purification | Isolation and purification of this compound. | Claims on specific crystallization solvents or chromatographic techniques to achieve high purity. |
Examination of Patent Literature for Pre-clinical Applications of Sulfonamide Derivatives
The patent literature is rich with examples of pre-clinical applications for sulfonamide derivatives, reflecting their broad biological activity. youtube.com These compounds have been investigated for a wide range of therapeutic uses, including as antibacterial, anticancer, anti-inflammatory, and antiviral agents. researchgate.netyoutube.com
The antibacterial mechanism of many sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. youtube.com This makes them effective against a variety of bacterial infections. epo.org
In the realm of oncology, sulfonamide derivatives have been patented as inhibitors of carbonic anhydrase, particularly isoforms like CA IX that are overexpressed in hypoxic tumors. jdsupra.com The inhibition of this enzyme can disrupt the pH balance in cancer cells, leading to apoptosis.
Furthermore, patents describe the use of sulfonamides as anti-inflammatory agents by targeting enzymes like cyclooxygenase-2 (COX-2). rstreet.org Other pre-clinical studies in patent literature explore their potential in treating neurological disorders and as diuretics. google.com
The table below summarizes some of the key pre-clinical applications of sulfonamide derivatives found in patent literature.
| Therapeutic Area | Mechanism of Action | Example Patent Focus |
| Antibacterial | Inhibition of dihydropteroate synthase (DHPS) | Broad-spectrum antibiotics, treatment of urinary tract infections. youtube.comepo.org |
| Anticancer | Inhibition of carbonic anhydrase (e.g., CA IX), tyrosine kinases | Targeting hypoxic tumors, disrupting cancer cell metabolism. jdsupra.comgoogle.com |
| Anti-inflammatory | Inhibition of cyclooxygenase-2 (COX-2) | Treatment of arthritis and other inflammatory conditions. rstreet.org |
| Antiviral | Various, including inhibition of viral proteases | Development of new antiviral therapies. youtube.com |
| Diuretics | Inhibition of carbonic anhydrase in the kidneys | Treatment of hypertension and edema. google.com |
A preclinical study on a related compound, 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide, has shown potential as a chemotherapeutic agent against liver and pancreatic cancer in rats, further highlighting the therapeutic potential of this class of compounds. benthamscience.com
Strategic Implications of the Patent Landscape for Academic Research and Innovation
The dense patent landscape for sulfonamides has significant strategic implications for academic researchers and innovators. The existence of broad genus patents can create a "patent thicket," making it challenging for new researchers to operate without infringing on existing intellectual property. rstreet.org
This can stifle innovation, as researchers may be hesitant to invest time and resources in a chemical space that is heavily patented. However, it also presents opportunities for strategic research. Academic labs can focus on:
Developing novel synthetic routes to known compounds that are not covered by existing process patents.
Identifying new therapeutic applications for existing, off-patent sulfonamide derivatives.
Designing novel sulfonamide derivatives that fall outside the scope of existing composition of matter patents. This often involves making significant structural modifications to create a new chemical entity.
The patent system, while designed to protect innovation, can also lead to a focus on incremental improvements rather than breakthrough discoveries. rstreet.org For academic researchers, a thorough understanding of the patent landscape is crucial for identifying areas where they can make a meaningful and non-infringing contribution. Collaboration with industry partners can also provide a pathway for navigating the complex IP landscape and translating academic discoveries into clinical applications.
Freedom-to-Operate Considerations within the this compound Chemical Space
Freedom-to-operate (FTO) is the ability to develop, manufacture, and market a product without infringing on the valid intellectual property rights of others. drugpatentwatch.com For any entity looking to work with this compound, a thorough FTO analysis is a critical step. drugpatentwatch.comjdsupra.comdrugpatentwatch.comscienceopen.comlogicapt.com
An FTO analysis for this compound would involve a comprehensive search of patent databases to identify any patents that could potentially be infringed. This includes patents claiming:
The specific compound this compound.
A genus of compounds that includes this compound.
The methods used to synthesize the compound.
The use of the compound for a specific therapeutic application.
The analysis must consider the jurisdictions in which the product will be developed and marketed, as patent rights are country-specific. drugpatentwatch.com If a blocking patent is identified, several strategies can be employed:
Licensing: Obtaining a license from the patent holder to use the technology.
Designing around: Modifying the compound or the synthetic process to avoid infringing on the patent claims.
Challenging the patent: Attempting to invalidate the patent in court if there are grounds to do so.
Waiting for the patent to expire: If the patent is nearing the end of its term, it may be feasible to wait for it to expire before launching the product.
Given the extensive patenting in the sulfonamide field, a careful and early FTO analysis is essential to mitigate the risk of costly litigation and to ensure the commercial viability of any project involving this compound. jdsupra.com
Future Research Directions and Unexplored Avenues for N Cyclopropyl 4 Methoxy Benzenesulfonamide
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of sulfonamides is a cornerstone of pharmaceutical chemistry, yet traditional methods often involve harsh reagents and solvents. researchgate.net Future research on N-Cyclopropyl-4-methoxy-benzenesulfonamide should prioritize the development of green and sustainable synthetic routes.
Recent advancements in sulfonamide synthesis offer a roadmap for this exploration. Methodologies that avoid toxic solvents and reactive sulfur sources like sulfonyl chloride are of particular interest. researchgate.net One promising approach is the one-pot, three-component reaction using nitroarenes, boronic acids, and potassium pyrosulfite in water, which proceeds without a metal catalyst. researchgate.net Another sustainable strategy involves using sodium sulfinate as a stable sulfur source with nitroarenes in water, where the final product can be collected by simple filtration. researchgate.net
Solvent-free methods, such as mechanochemistry, represent a significant leap forward in green synthesis. rsc.org A recently developed mechanochemical approach uses solid sodium hypochlorite (B82951) (NaOCl·5H₂O) for a one-pot-double-step synthesis of sulfonamides from disulfides, which could be adapted for this compound. rsc.org Furthermore, the use of environmentally responsible and reusable deep eutectic solvents (DESs) based on choline (B1196258) chloride has proven effective for synthesizing sulfonamides at ambient temperatures. researchgate.net Exploring visible-light-triggered synthesis, which can proceed at room temperature without a base or metal photocatalyst, also presents a novel and atom-economical strategy. researchgate.net
Identification of Undiscovered Biological Targets and Unraveling Novel Mechanisms of Action
While the classical mechanism of action for many sulfonamides is the inhibition of dihydropteroate (B1496061) synthase (DHPS) in the folate biosynthetic pathway, this is not the only possibility. tandfonline.comnbinno.com The structural features of this compound may allow it to interact with a variety of biological targets beyond DHPS. It is crucial to move beyond the traditional view and investigate novel mechanisms. tandfonline.com
Sulfonamide derivatives have been identified as potent inhibitors of other enzymes, such as carbonic anhydrases, which are implicated in conditions like glaucoma and cancer. pexacy.comijpsjournal.com Future research should, therefore, include screening this compound against a broad panel of enzymes and receptors. The substitution pattern on the sulfonamide moiety is key to its biological activity, and even modifications that deviate from the classic 4-aminobenzenesulfonamide structure can yield effective agents with different mechanisms. tandfonline.com Investigating how the N-cyclopropyl and 4-methoxy groups influence target binding and specificity is a critical research question. Such studies could reveal unexpected therapeutic applications for this compound.
Application of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. mdpi.comnih.gov These computational tools can be powerfully applied to the study of this compound.
ML algorithms can be trained on large datasets of existing sulfonamides to predict the physicochemical properties, biological activity, and potential toxicity of novel derivatives, including this compound. nih.govnih.gov Generative chemistry algorithms, a form of AI, can design novel molecules de novo based on a seed structure. youtube.com Using this compound as a starting scaffold, these algorithms could generate a virtual library of related compounds with optimized properties, such as enhanced potency or improved metabolic stability. youtube.comoup.com This approach, often part of a multi-parameter optimization process, can significantly reduce the time and resources required for experimental validation. youtube.comoup.com Furthermore, AI models like AlphaFold can predict the three-dimensional structures of protein targets, which can be used for molecular docking studies to elucidate how this compound binds to potential biological targets. nih.gov
Integration with Advanced Omics Technologies for Comprehensive Biological Profiling
To fully understand the biological impact of this compound, a systems-level approach is necessary. Advanced "omics" technologies—including genomics, proteomics, transcriptomics, and metabolomics—provide a comprehensive view of the molecular changes a compound induces within a biological system.
Applying these technologies to cells or preclinical models treated with this compound can help identify its mechanism of action and potential off-target effects. For instance, transcriptomic analysis can reveal which genes are up- or down-regulated in response to the compound, offering clues about the pathways it modulates. Metabolomics can identify changes in cellular metabolites, which could confirm the disruption of an enzymatic pathway. In the context of cancer research, integrating omics data from advanced preclinical models is crucial for linking treatment outcomes to specific molecular profiles. nih.gov This comprehensive biological profiling can uncover novel biomarkers for efficacy and guide the selection of the most relevant patient populations for potential future clinical studies.
Development of Advanced Pre-clinical Research Tools and Probes Based on this compound
Beyond its potential as a therapeutic agent, this compound can be chemically modified to create advanced research tools. By attaching imaging agents (e.g., fluorophores or radioisotopes), the compound can be transformed into a molecular imaging probe. aacrjournals.org
Such probes are invaluable in preclinical research for identifying and characterizing disease-specific targets in vivo. aacrjournals.org If this compound is found to bind selectively to a particular protein, a radiolabeled version could be used in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) to visualize the target's expression and distribution in preclinical models. nih.gov These imaging probes can accelerate drug evaluation by providing direct, non-invasive measures of target engagement and biological response to therapy. aacrjournals.orgnih.gov This "theranostic" approach, combining therapeutic and diagnostic properties in one molecular entity, allows for dynamic tracking of the compound's biodistribution and its therapeutic effects, significantly enhancing the rigor of preclinical evaluation. nih.gov
Collaborative Interdisciplinary Research Opportunities in Chemical Biology and Translational Science
The multifaceted research directions outlined above necessitate a collaborative and interdisciplinary approach. Progress in understanding and developing this compound will be significantly enhanced by bringing together experts from diverse fields.
Effective research will require partnerships between synthetic chemists (to develop novel, sustainable syntheses), pharmacologists and biochemists (to identify targets and mechanisms), computational scientists (to apply AI and ML models), and biologists (to conduct advanced preclinical studies). nih.gov This type of collaborative science is the operating model for modern research centers aiming to develop effective therapeutics. cancer.gov Such integrated teams, combining expertise in cancer mechanisms, murine models, drug development, and chemical biology, are essential for translating basic scientific discoveries into tangible clinical applications. nih.govcancer.govcancer.gov Fostering these interdisciplinary collaborations will be key to unlocking the full potential of this compound in chemical biology and translational science.
Q & A
Q. What are the standard synthetic routes for preparing N-Cyclopropyl-4-methoxy-benzenesulfonamide?
The synthesis typically involves sulfonylation of 4-methoxybenzenesulfonyl chloride with cyclopropylamine. Key steps include:
- Sulfonylation : Reacting the sulfonyl chloride with cyclopropylamine in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., triethylamine) at 0–25°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product.
- Monitoring : Thin-layer chromatography (TLC) and H NMR for tracking reaction progress and purity assessment .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- H and C NMR : To verify the cyclopropyl group (e.g., δ ~0.5–1.5 ppm for cyclopropyl protons) and methoxy resonance (δ ~3.8 ppm) .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350–1150 cm) and N-H bending (~1550 cm) .
- Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H] or [M+Na] peaks) .
Q. What are the primary research applications of this compound in academia?
- Organic Synthesis : As a building block for sulfonamide-containing ligands or pharmacophores .
- Biological Studies : Investigating enzyme inhibition (e.g., carbonic anhydrase) due to the sulfonamide moiety’s zinc-binding affinity .
- Material Science : Crystal engineering studies leveraging hydrogen-bonding motifs for supramolecular assembly .
Advanced Research Questions
Q. How can crystallographic challenges in resolving this compound be addressed?
- Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron sources) for small-molecule crystals.
- Refinement : Employ SHELXL for structure solution, focusing on anisotropic displacement parameters for the cyclopropyl group .
- Validation : CheckCIF analysis to resolve alerts related to hydrogen bonding or disorder in the methoxy/cyclopropyl groups .
Q. How do researchers handle contradictory data in structure-activity relationship (SAR) studies involving sulfonamide derivatives?
- Statistical Analysis : Use multivariate regression to distinguish substituent effects (e.g., cyclopropyl vs. methyl groups) on bioactivity .
- Crystallographic Validation : Compare experimental (X-ray) and computational (DFT) geometries to resolve steric or electronic discrepancies .
- Biological Replicates : Dose-response assays in triplicate to confirm activity trends against targets like kinases or proteases .
Q. What computational methods are suitable for predicting the reactivity of this compound?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electrophilic substitution at the benzene ring .
- Molecular Dynamics (MD) : Simulate solvation effects on sulfonamide protonation states in aqueous/organic mixtures .
- Docking Studies : AutoDock Vina to predict binding modes with enzymes like cyclooxygenase-2 .
Q. How can researchers address low yields in the synthesis of this compound derivatives?
- Optimize Coupling Conditions : Screen bases (e.g., KCO vs. DBU) and solvents (e.g., DCM vs. acetonitrile) for sulfonamide formation .
- Protecting Groups : Temporarily protect the methoxy group during cyclopropane coupling to minimize side reactions .
- Scale-Up Strategies : Use flow chemistry for controlled exothermic reactions and improved heat dissipation .
Q. What strategies are employed to analyze hydrogen-bonding networks in sulfonamide crystals?
- Graph Set Analysis : Classify hydrogen bonds (e.g., motifs) using Etter’s rules to identify supramolecular synthons .
- Mercury Software : Visualize packing diagrams and quantify intermolecular interactions (e.g., Hirshfeld surfaces) .
- Thermal Analysis : Correlate DSC/TGA data with hydrogen-bond stability in polymorph screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
